

Application Notes and Protocols: 1-Chloro-4-(methoxymethyl)benzene in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Chloro-4-(methoxymethyl)benzene

Cat. No.: B1589812

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Introduction: The Strategic Value of 1-Chloro-4-(methoxymethyl)benzene in Drug Discovery

1-Chloro-4-(methoxymethyl)benzene (CAS No: 1195-44-4) is a versatile substituted toluene derivative that serves as a valuable building block in modern medicinal chemistry.^[1] Its utility lies in the orthogonal reactivity of its functional groups: the chloro-substituted aromatic ring and the methoxymethyl side chain. The chloro group provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkyl scaffolds. The methoxymethyl group, a stable protecting group for a hydroxymethyl functionality, can be readily converted into more reactive species, facilitating the introduction of this one-carbon unit into target molecules. This unique combination of features makes **1-Chloro-4-(methoxymethyl)benzene** an attractive starting material for the synthesis of a range of pharmaceutically relevant compounds. This guide provides detailed application notes and protocols for the strategic deployment of this reagent in the synthesis of diarylmethane-based drug intermediates, with a particular focus on precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Chloro-4-(methoxymethyl)benzene** is provided below.

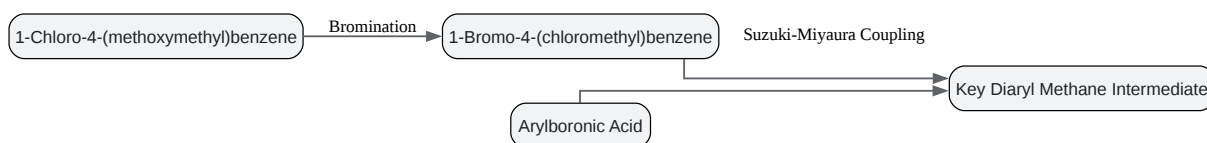
Property	Value
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
CAS Number	1195-44-4
Appearance	Colorless liquid
Boiling Point	215-217 °C
Density	1.11 g/mL at 25 °C

Application I: Synthesis of a Key Diaryl Methane Intermediate for SGLT2 Inhibitors

A prominent application of **1-Chloro-4-(methoxymethyl)benzene** is in the synthesis of diarylmethane cores, which are central to the structure of several SGLT2 inhibitors like empagliflozin.[2] The following protocols outline a synthetic strategy to a key diarylmethane intermediate, demonstrating the utility of **1-Chloro-4-(methoxymethyl)benzene** as a precursor.

Synthetic Strategy Overview

The overall strategy involves the conversion of the methoxymethyl group of **1-Chloro-4-(methoxymethyl)benzene** to a reactive bromomethyl group, followed by a Suzuki-Miyaura cross-coupling reaction to construct the diarylmethane skeleton.



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Caption: Synthetic pathway from **1-Chloro-4-(methoxymethyl)benzene** to a key diarylmethane intermediate.

Protocol 1: Synthesis of 1-Bromo-4-(chloromethyl)benzene

This protocol describes the conversion of the methoxymethyl group to a more reactive bromomethyl group, a crucial step for subsequent coupling reactions.

Materials:

- **1-Chloro-4-(methoxymethyl)benzene**
- Boron tribromide (BBr_3) solution (1.0 M in dichloromethane)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **1-Chloro-4-(methoxymethyl)benzene** (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude 1-bromo-4-(chloromethyl)benzene by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Diaryl Methane Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 1-bromo-4-(chloromethyl)benzene with a suitable arylboronic acid to form the diarylmethane core.^{[3][4][5][6]}

Materials:

- 1-Bromo-4-(chloromethyl)benzene (from Protocol 1)
- Arylboronic acid (e.g., 4-ethoxyphenylboronic acid)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

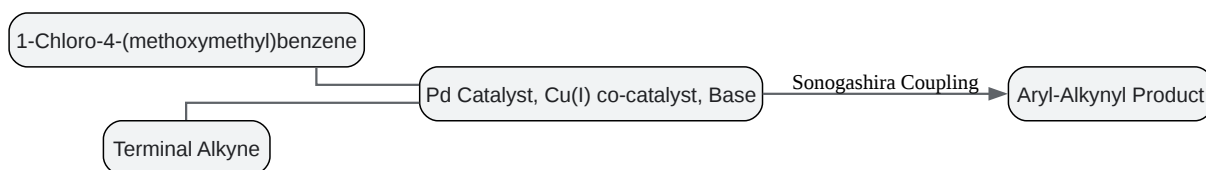
- To a round-bottom flask, add 1-bromo-4-(chloromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
- Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
- Maintain the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting diarylmethane intermediate by column chromatography on silica gel.

Application II: Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Scaffolds

The chloro-substituent on **1-Chloro-4-(methoxymethyl)benzene** also allows for its participation in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.^{[7][8][9][10][11]} This opens up avenues for the synthesis of various linear, rigid scaffolds of interest in medicinal chemistry.

Synthetic Workflow for Sonogashira Coupling



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Caption: General workflow for the Sonogashira coupling of **1-Chloro-4-(methoxymethyl)benzene**.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

- **1-Chloro-4-(methoxymethyl)benzene**
- Terminal alkyne (e.g., Phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)

- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., Schlenk line)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve **1-Chloro-4-(methoxymethyl)benzene** (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq) in anhydrous THF and triethylamine (2.0 eq).
- Stir the reaction mixture at room temperature for 15 minutes, then heat to 50-60 °C.
- Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl-alkynyl compound.

Conclusion and Future Perspectives

1-Chloro-4-(methoxymethyl)benzene is a strategically valuable and cost-effective building block for medicinal chemistry. Its dual reactivity allows for a range of synthetic transformations, making it a key component in the construction of complex molecular architectures. The protocols detailed herein provide a framework for its application in the synthesis of diarylmethane and aryl-alkynyl scaffolds, which are prevalent in a variety of therapeutic agents. As the demand for efficient and modular synthetic routes in drug discovery continues to grow, the utility of well-designed starting materials like **1-Chloro-4-(methoxymethyl)benzene** is expected to increase, paving the way for the development of novel therapeutics.

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